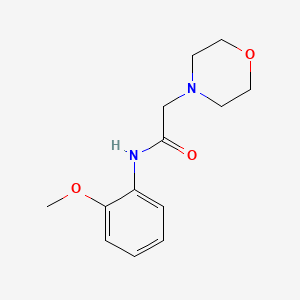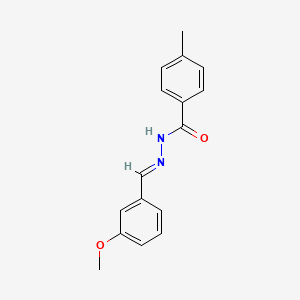![molecular formula C23H20ClN3O3 B11550924 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11550924.png)
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a phenyl group, a chlorobenzoate moiety, and an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2-methylphenylamine with acetic anhydride to form N-(2-methylphenyl)acetamide. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride, to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
Acetylacetone: Known for its keto-enol tautomerism and use in coordination chemistry.
Diketene: Used in the synthesis of acetoacetic acid derivatives.
Uniqueness
3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications in various fields.
Properties
Molecular Formula |
C23H20ClN3O3 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-7-2-5-12-21(16)25-15-22(28)27-26-14-17-8-6-9-18(13-17)30-23(29)19-10-3-4-11-20(19)24/h2-14,25H,15H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
OWHKTAVNSLHBIU-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B11550853.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11550855.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11550869.png)
![2,4-dichloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11550874.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11550882.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11550884.png)
![(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine](/img/structure/B11550889.png)
![2-methoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11550891.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11550902.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11550910.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11550932.png)
![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550933.png)
